molecular formula C16H15NO B11870509 N-benzoyl-1,2,3,4-tetrahydroisoquinoline CAS No. 82342-56-1

N-benzoyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11870509
CAS No.: 82342-56-1
M. Wt: 237.30 g/mol
InChI Key: QXUMOIJXVLZMFC-UHFFFAOYSA-N
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Description

N-benzoyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are significant due to their presence in various natural products and their biological activities. This compound is characterized by a benzoyl group attached to the nitrogen atom of the tetrahydroisoquinoline structure. It is of interest in medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have significant biological activities .

Mechanism of Action

The mechanism of action of N-benzoyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate dopamine metabolism and has been studied for its neuroprotective properties. The compound may inhibit monoamine oxidase (MAO) and interact with dopamine receptors, thereby influencing neurotransmitter levels and neuronal health .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzoyl-1,2,3,4-tetrahydroisoquinoline is unique due to its benzoyl group, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives. This structural feature allows for specific interactions with biological targets and enhances its potential as a pharmacological agent .

Properties

CAS No.

82342-56-1

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methanone

InChI

InChI=1S/C16H15NO/c18-16(14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)12-17/h1-9H,10-12H2

InChI Key

QXUMOIJXVLZMFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3

Origin of Product

United States

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